![molecular formula C4H7NO4 B1219264 Hydroxyethyloxamic acid CAS No. 5270-73-5](/img/structure/B1219264.png)
Hydroxyethyloxamic acid
Overview
Description
Synthesis Analysis
Hydroxamic acids, which include Hydroxyethyloxamic acid, are generally the products of hydroxylamine (NH2OH) and carboxylic acids (RCOOH). When an acyl group replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, a monohydroxamic acid, RCONHOH, is formed .
Molecular Structure Analysis
The molecular structure of Hydroxyethyloxamic acid is represented by the formula C4H7NO4 . The InChI representation of the molecule is InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) .
Physical And Chemical Properties Analysis
Hydroxyethyloxamic acid has a molecular weight of 133.10 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4. It also has a Rotatable Bond Count of 3. The Exact Mass and Monoisotopic Mass of Hydroxyethyloxamic acid are both 133.03750770 g/mol. Its Topological Polar Surface Area is 86.6 Ų .
Scientific Research Applications
Biological Activity in Lactic Acid Bacteria
Hydroxyethyloxamic acid is a secondary metabolite secreted by lactic acid bacteria. These bacteria produce exopolysaccharides, which have unique physiological activity and structural characteristics . They show broad application prospects in the food and pharmaceutical industries due to their various biological functions, such as exerting antioxidant and anti-tumor activities and regulating gut microbiota .
Food Industry Applications
In the food industry, exopolysaccharides, including those produced by lactic acid bacteria, can significantly enhance the taste and quality of food, bringing consumers a better eating experience .
Pharmaceutical Industry Applications
In the pharmaceutical industry, exopolysaccharides have been widely used as drug carriers due to their non-toxic properties and good biocompatibility .
Synthesis and Structure
Hydroxamic acids, including Hydroxyethyloxamic acid, have unique metal chelating and hydrogen bonding properties. These properties make them a class of compounds that may have multiple biological activities .
Inhibition of Enzymes
Hydroxamic acids have been found to inhibit various enzymes, which could have potential applications in the treatment of various diseases .
Plant Growth Promotion
Hydroxyethyloxamic acid secreted by P. indica has been found to promote plant growth and defense mechanisms .
Mechanism of Action
Target of Action
Hydroxyethyloxamic acid is a metabolite of metronidazole, a commonly used antibiotic . Metronidazole targets anaerobic or microaerophilic microorganisms . The redox potential of the electron transport portions of these organisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites .
Mode of Action
It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . These include hydroxyethyloxamic acid and acetamide, which may damage DNA of replicating organisms .
Biochemical Pathways
It is known that metronidazole and its metabolites, including hydroxyethyloxamic acid, can interfere with the dna synthesis of anaerobic bacteria and protozoa . This interference can lead to cell death and the elimination of the infection .
Pharmacokinetics
Metronidazole, from which hydroxyethyloxamic acid is derived, is known to be well-absorbed after oral administration and is distributed widely in body tissues . It is metabolized in the liver and excreted in the urine
Result of Action
The primary result of the action of hydroxyethyloxamic acid is the disruption of DNA synthesis in anaerobic bacteria and protozoa, leading to cell death . This can result in the elimination of the infection.
Action Environment
The action environment of hydroxyethyloxamic acid is likely to be within the cells of anaerobic bacteria and protozoa, where it interferes with DNA synthesis
properties
IUPAC Name |
2-(2-hydroxyethylamino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENBEYPOIXIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200668 | |
Record name | Hydroxyethyloxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyethyloxamic acid | |
CAS RN |
5270-73-5 | |
Record name | Hydroxyethyloxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyethyloxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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